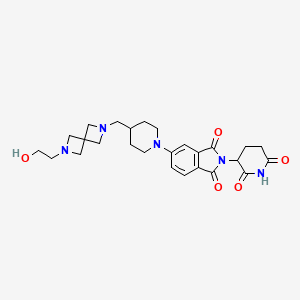

E3 Ligase Ligand-linker Conjugate 21

Description

Evolution of Targeted Protein Degradation Modalities

The concept of targeted protein degradation has evolved significantly since its inception. acs.orgnih.gov Early strategies laid the groundwork for more sophisticated approaches. The development of Proteolysis-Targeting Chimeras (PROTACs) marked a pivotal moment in the field. nih.govnomuraresearchgroup.com These bifunctional molecules are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the degradation of the target. nih.govvividion.com The initial PROTACs utilized peptide-based ligands for the E3 ligase, which suffered from poor cell permeability and stability. nomuraresearchgroup.combiorxiv.org A major breakthrough was the development of small-molecule E3 ligase ligands, particularly for the von Hippel-Lindau (VHL) and Cereblon (CRBN) ligases, which enabled the creation of more drug-like and potent PROTACs. nomuraresearchgroup.comevitachem.com This has led to a rapid expansion of the technology, with several PROTACs now in clinical trials. nih.gov Concurrently, other TPD strategies have emerged, such as molecular glues, which are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein. biorxiv.orgresearchgate.net More recent innovations include lysosome-targeting chimeras (LYTACs) for degrading extracellular and membrane proteins and covalent degraders, which offer distinct mechanistic profiles. nih.govchemrxiv.org

Foundational Principles of E3 Ubiquitin Ligase-Mediated Proteolysis

The ubiquitin-proteasome system (UPS) is the primary cellular pathway for the degradation of most intracellular proteins, maintaining cellular homeostasis by disposing of misfolded or damaged proteins. nih.gov This process involves a three-step enzymatic cascade:

Activation (E1): A ubiquitin-activating enzyme (E1) activates a small protein called ubiquitin in an ATP-dependent reaction. nih.gov

Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). nih.gov

Ligation (E3): An E3 ubiquitin ligase, which provides substrate specificity, recruits the ubiquitin-loaded E2 enzyme and catalyzes the transfer of ubiquitin to a specific target protein.

The attachment of a chain of ubiquitin molecules (polyubiquitination) to the target protein serves as a marker, signaling it for recognition and destruction by the 26S proteasome. nih.gov With over 600 E3 ligases encoded in the human genome, there is tremendous potential for achieving highly selective protein degradation.

Conceptual Framework of Bifunctional Degraders and Molecular Glues

Within the TPD field, bifunctional degraders and molecular glues are the two most prominent classes of small molecules that hijack the UPS.

Bifunctional Degraders (PROTACs): These are heterobifunctional molecules composed of three distinct parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov By simultaneously binding the POI and the E3 ligase, a PROTAC induces the formation of a ternary complex, leading to the POI's ubiquitination and subsequent degradation. nih.govvividion.com This event-driven, catalytic mechanism allows a single PROTAC molecule to trigger the destruction of multiple target protein molecules. nih.gov

Molecular Glues: In contrast to the modular nature of PROTACs, molecular glues are smaller, monovalent compounds. researchgate.net They function by binding to an E3 ligase and altering its surface to induce a new interaction with a target protein that would not normally be a substrate for that ligase. researchgate.net This induced proximity also results in the target's ubiquitination and degradation. The discovery of molecular glues has often been serendipitous, with the immunomodulatory drugs (IMiDs) like thalidomide (B1683933) being the archetypal examples. acs.org

Overview of E3 Ligase Ligand-linker Conjugate 21 within Current Research Landscapes

This compound , also known as 21-SLF , is a specific and notable example of a covalent, electrophilic PROTAC. vividion.com Its discovery and characterization have expanded the frontiers of TPD research by demonstrating the utility of a previously underexploited E3 ligase. nomuraresearchgroup.combiorxiv.org

The significance of 21-SLF lies in its unique mechanism of recruiting the DCAF11 (DDB1 and CUL4-associated factor 11) E3 ligase substrate receptor. nomuraresearchgroup.comnih.gov Prior to its discovery, the vast majority of PROTACs were designed to recruit the VHL and CRBN ligases. nih.gov The development of 21-SLF, identified through a functional screen of an electrophilic PROTAC library, highlighted that other E3 ligases could be co-opted for targeted degradation. nomuraresearchgroup.com

21-SLF works by covalently modifying specific cysteine residues within DCAF11, creating a stable complex that then recruits the target protein for degradation. nomuraresearchgroup.com This covalent mechanism and the successful recruitment of DCAF11 underscore the value of innovative chemical strategies, such as incorporating electrophilic warheads into PROTAC design, to significantly broaden the scope and applicability of targeted protein degradation technology. nomuraresearchgroup.com

Detailed Research Findings on this compound (21-SLF)

The discovery of 21-SLF was the result of a systematic, cell-based screening effort to identify new E3 ligases that could be harnessed for TPD. nomuraresearchgroup.com Researchers created a library of candidate electrophilic PROTACs, each consisting of a ligand for the model protein FKBP12 (in this case, SLF) connected to various electrophilic "warheads."

Screening this library against human cancer cell lines revealed that 21-SLF induced the degradation of FKBP12, an effect that was blocked by inhibitors of the proteasome (MG132) and the neddylation pathway (MLN4924), confirming the involvement of a Cullin-RING E3 ligase. evitachem.com Further proteomic investigation identified DCAF11 as the specific E3 ligase substrate receptor responsible for mediating the degradation. nomuraresearchgroup.com

The mechanism of action was shown to be covalent; the α-chloroacetamide (α-CA) electrophile on 21-SLF reacts with and forms a permanent bond with cysteine residues on DCAF11. nomuraresearchgroup.com Mutational analysis identified Cysteine 460 (C460) as a key site of engagement, though in its absence, other cysteines (C443 and C485) could also support the degradation activity. nomuraresearchgroup.com This covalent engagement was found to drive the polyubiquitination of FKBP12. nomuraresearchgroup.com

Crucially, the utility of this new DCAF11-recruiting conjugate was demonstrated beyond the model protein. Researchers showed that a version of 21-SLF conjugated to an androgen receptor (AR) ligand could successfully induce the degradation of the AR in human prostate cancer cells, a therapeutically relevant target. nih.govnomuraresearchgroup.com

The research on 21-SLF provides a powerful proof-of-concept, designating DCAF11 as a capable E3 ligase for the PROTAC modality and validating the use of covalent chemistry to expand the toolkit of E3 ligase recruiters. nomuraresearchgroup.com

Table 1: Key Molecules in the 21-SLF Degradation Pathway

| Molecule Name | Type | Role in the Pathway | Citation |

|---|---|---|---|

| 21-SLF | Covalent PROTAC | Bifunctional degrader that bridges DCAF11 and a target protein. | vividion.com |

| DCAF11 | E3 Ligase Substrate Receptor | Recruited by 21-SLF to ubiquitinate the target protein. | nomuraresearchgroup.combiorxiv.orgnih.gov |

| SLF | Target Protein Ligand | Component of 21-SLF that binds to the FKBP12 protein. | |

| FKBP12 | Model Target Protein | Protein targeted for degradation in initial proof-of-concept studies. | nomuraresearchgroup.com |

| Androgen Receptor (AR) | Therapeutic Target Protein | Endogenous protein shown to be successfully degraded by a 21-SLF derivative. | nih.govnomuraresearchgroup.com |

| MG132 | Research Tool (Inhibitor) | Proteasome inhibitor used experimentally to confirm degradation occurs via the proteasome. | evitachem.com |

| MLN4924 | Research Tool (Inhibitor) | Neddylation inhibitor used to confirm the involvement of a Cullin-RING ligase. | evitachem.com |

Table 2: Summary of Experimental Findings for 21-SLF

| Experiment | Finding | Significance | Citation |

|---|---|---|---|

| Functional Screening | 21-SLF degraded Luc-FKBP12 in 22Rv1 prostate cancer cells. | Identified 21-SLF as an active degrader from a library of compounds. | nomuraresearchgroup.comevitachem.com |

| Inhibitor Assays | Degradation was blocked by MG132 and MLN4924. | Confirmed that degradation is dependent on the proteasome and a Cullin-RING ligase. | evitachem.com |

| Immunoprecipitation Proteomics | DCAF11 was identified as co-immunoprecipitating with FKBP12 in the presence of 21-SLF. | Pinpointed DCAF11 as the specific E3 ligase recruited by 21-SLF. | nomuraresearchgroup.com |

| CRISPR/Cas9 Knockout | Degradation of FKBP12 by 21-SLF was abolished in DCAF11-knockout cells. | Provided definitive genetic evidence for the essential role of DCAF11. | nomuraresearchgroup.com |

| Mutational Analysis | C460, C443, and C485 were identified as key cysteine engagement sites on DCAF11. | Elucidated the specific covalent mechanism of action for 21-SLF. | nomuraresearchgroup.com |

| Endogenous Target Degradation | A derivative of 21-SLF successfully degraded the endogenous Androgen Receptor. | Demonstrated the therapeutic potential of the DCAF11-recruiting platform beyond model proteins. | nih.govnomuraresearchgroup.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H33N5O5 |

|---|---|

Molecular Weight |

495.6 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[4-[[6-(2-hydroxyethyl)-2,6-diazaspiro[3.3]heptan-2-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C26H33N5O5/c32-10-9-28-13-26(14-28)15-29(16-26)12-17-5-7-30(8-6-17)18-1-2-19-20(11-18)25(36)31(24(19)35)21-3-4-22(33)27-23(21)34/h1-2,11,17,21,32H,3-10,12-16H2,(H,27,33,34) |

InChI Key |

CHUGGCNSASYLHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCO |

Origin of Product |

United States |

Rational Design Principles and Synthetic Methodologies for E3 Ligase Ligand Linker Conjugate 21

Structural Design of E3 Ligase Ligand Component (Thalidomide-based Cereblon Ligand)

The choice of an E3 ligase ligand is a cornerstone of PROTAC design. Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), are well-characterized ligands for Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. nih.gov The recruitment of CRBN by a thalidomide-based ligand is the initial step in the catalytic cycle of the PROTAC.

Specific Interactions with Cereblon E3 Ubiquitin Ligase

The interaction between the thalidomide-based ligand and CRBN is highly specific and structurally well-defined. The glutarimide (B196013) ring of the thalidomide moiety is crucial for this interaction, fitting into a hydrophobic pocket on the CRBN protein. nih.gov This pocket is notably formed by three tryptophan residues, creating a so-called "tryptophan triad" that stabilizes the binding of the ligand. nih.gov The phthalimide (B116566) portion of the thalidomide ligand is more solvent-exposed, which allows for the attachment of a linker without significantly disrupting the binding to CRBN. explorationpub.com

The binding is further stabilized by a network of hydrogen bonds. For instance, the imide nitrogen of the glutarimide ring can form hydrogen bonds with the backbone carbonyl of a tryptophan residue and the side chain of a histidine residue within the binding pocket. These specific interactions ensure a high affinity and selectivity of the ligand for CRBN, which is a prerequisite for the efficient recruitment of the E3 ligase to the target protein.

Modulation of E3 Ligase Activity via Ligand Binding

The binding of the thalidomide-based ligand to CRBN does more than simply recruit the E3 ligase; it actively modulates its function. In its natural state, CRBN has its own set of substrate proteins. However, when a thalidomide-based ligand binds, it alters the surface of CRBN, creating a new interface that can recognize and bind to proteins that are not its natural substrates. These newly recognized proteins are referred to as "neosubstrates." researchgate.net

This altered substrate specificity is the key to the PROTAC's mechanism of action. By bringing a target protein into proximity with the modified, "activated" CRBN, the PROTAC facilitates the ubiquitination of the target protein. This process involves the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, marking it for degradation by the proteasome. The ability of the thalidomide ligand to induce this conformational change in CRBN is therefore central to the catalytic activity of the entire conjugate.

Design and Optimization of the Linker Component (3-unit PEG Linker)

Influence of Linker Length and Flexibility on Conjugate Activity

The length of the linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in excessive flexibility, leading to an unproductive ternary complex where the ubiquitination sites on the target protein are not correctly oriented towards the E2 enzyme associated with the E3 ligase. researchgate.net

Studies have shown that there is often an optimal linker length for maximal degradation efficiency. For example, in a study of estrogen receptor-α (ERα) targeting PROTACs, a 16-atom chain length was found to be optimal. sigmaaldrich.com The 3-unit PEG linker in Conjugate 21 provides a specific distance and degree of flexibility. PEG linkers are known to be flexible, which can be advantageous in allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination. jenkemusa.com The hydrophilic nature of the PEG linker also enhances the water solubility of the PROTAC, which can improve its pharmacokinetic properties. biochempeg.com

Table 1: Effect of Linker Length on PROTAC Activity for a Model System

| Linker Composition | Linker Length (atoms) | DC50 (nM) | Reference |

|---|---|---|---|

| PEG2 | 8 | >1000 | explorationpub.com |

| PEG3 | 11 | 150 | explorationpub.com |

| PEG4 | 14 | 50 | explorationpub.com |

| PEG5 | 17 | 250 | explorationpub.com |

Impact of Linker Chemical Composition on Ternary Complex Formation

The chemical composition of the linker influences not only its physical properties but also its potential interactions within the ternary complex. While often considered inert, linkers can form non-covalent interactions with the surfaces of the target protein and the E3 ligase, which can contribute to the stability of the ternary complex. bpsbioscience.com

Strategic Selection of Linker Attachment Points

The point at which the linker is attached to the E3 ligase ligand is a critical design consideration. For thalidomide-based ligands, several positions on the phthalimide ring are accessible for linker attachment. The choice of attachment point can significantly impact the stability of the resulting PROTAC and its ability to induce the degradation of neosubstrates. nih.gov

Research has shown that attaching the linker at different positions of the phthalimide ring of thalidomide can affect the hydrolytic stability of the PROTAC. nih.gov For instance, certain attachments may render the PROTAC more susceptible to hydrolysis, leading to a shorter duration of action. Furthermore, the attachment point influences the vector of the linker as it extends from the CRBN-ligand complex, which in turn affects the possible orientations of the recruited target protein. An optimal attachment point will position the target protein in a way that maximizes the efficiency of ubiquitination. For example, it has been observed that linker attachment at the 5-position of the phthalimide can reduce the degradation of certain neosubstrates like IKZF1. nih.gov

Table 2: Influence of Linker Attachment Point on Thalidomide-based Conjugate Stability and Neosubstrate Degradation

| Attachment Position on Phthalimide Ring | Linker Type | Hydrolytic Half-life (pH 7.4, hours) | IKZF1 Degradation | Reference |

|---|---|---|---|---|

| 4-position | Alkoxy | 12 | +++ | nih.gov |

| 5-position | Alkoxy | >48 | + | nih.gov |

| 4-position | Amino | >48 | ++ | nih.gov |

| 5-position | Amino | >48 | + | nih.gov |

Synthetic Routes and Methodological Innovations for Conjugate Assembly

Chemical Coupling Strategies for Ligand-Linker Conjugation

The covalent joining of the E3 ligase ligand and the linker is a critical step in the synthesis of Conjugate 21. The choice of coupling chemistry depends on the functional groups present on both the ligand and the linker. Several reliable and efficient methods are commonly employed in the synthesis of these conjugates.

One of the most prevalent strategies is amide bond formation . nih.gov This reaction typically involves activating the carboxylic acid group on either the linker or the E3 ligase ligand, followed by reaction with an amine on the corresponding partner. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. The resulting amide bond is highly stable, which is a desirable feature for a PROTAC molecule.

Another powerful set of reactions for ligand-linker conjugation falls under the umbrella of "click chemistry." medchemexpress.commedchemexpress.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, known for its high efficiency, specificity, and biocompatibility. medchemexpress.com In this approach, one component (either the ligand or the linker) would be functionalized with an azide (B81097) group, and the other with a terminal alkyne. The reaction, catalyzed by a copper(I) source, proceeds rapidly and cleanly to form a stable triazole ring, linking the two fragments. A related method is the strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a potentially cytotoxic copper catalyst by using a strained cyclooctyne (B158145) derivative. medchemexpress.commedchemexpress.com

Ether synthesis , such as the Williamson ether synthesis, can also be employed. This involves the reaction of an alkoxide with a primary alkyl halide. While effective, this method can be limited by the requirement for specific functional groups and potentially harsh reaction conditions.

Considerations for Scalable Synthesis in Academic Research

While the initial synthesis of an E3 ligase ligand-linker conjugate may be performed on a small scale for proof-of-concept studies, further biological evaluation often requires larger quantities of material. Scaling up the synthesis in an academic research setting presents a unique set of challenges.

A primary consideration is the robustness and reproducibility of the chosen chemical reactions. Reactions that are high-yielding and tolerant of minor variations in conditions are preferable for scale-up. The purification of intermediates and the final product is another significant hurdle. Chromatographic purification, which is common at the small scale, can become cumbersome and time-consuming for larger batches. Therefore, developing synthetic routes that yield products that can be purified by crystallization or extraction is highly advantageous.

For instance, the development of modular synthetic routes, where the E3 ligase ligand and the linker can be synthesized separately and then coupled at a late stage, can facilitate the production of a variety of conjugates for structure-activity relationship (SAR) studies. nih.gov This modularity allows for the rapid generation of analogs with different linkers or attachment points, which is crucial for optimizing the properties of the final PROTAC.

Molecular Mechanisms of Action Facilitated by E3 Ligase Ligand Linker Conjugate 21

Induced Proximity and Ternary Complex Formation Kinetics

The primary and essential step in the mechanism of action of a PROTAC derived from E3 Ligase Ligand-linker Conjugate 21 is the formation of a ternary complex, which brings together the CRBN E3 ligase and the target protein. nih.gov The kinetics and stability of this complex are critical determinants of the efficiency of subsequent protein degradation.

Biophysical Characterization of Binding Affinities and Complex Stability

The formation of the ternary complex is governed by the binding affinities of the PROTAC for both the E3 ligase and the target protein, as well as the protein-protein interactions that are either formed or disrupted upon complex assembly. aging-us.com These interactions are quantified by the dissociation constant (Kd) for each binary interaction and the cooperativity factor (α) for the ternary complex. Positive cooperativity (α > 1) indicates that the binding of one protein partner enhances the affinity for the other, leading to a more stable ternary complex. nih.gov

Table 1: Representative Biophysical Data for a Cereblon-based BRD4 PROTAC

This table presents representative data for a well-characterized Cereblon-recruiting PROTAC targeting BRD4, as specific data for a PROTAC derived from this compound is not available.

| Parameter | Value | Method | Target Protein | Reference |

|---|---|---|---|---|

| Binary Binding Affinity (PROTAC to CRBN) | ~3 µM (Kd) | Not Specified | N/A | medchemexpress.com |

| Binary Binding Affinity (PROTAC to BRD4-BD1) | 90 nM (Kd) | Not Specified | BRD4 | medchemexpress.com |

| Binary Binding Affinity (PROTAC to BRD4-BD2) | 28 nM (Kd) | Not Specified | BRD4 | medchemexpress.com |

| Ternary Complex Cooperativity (α) | Not specified | Not Specified | BRD4 | N/A |

| Degradation Concentration (DC50) | <1 nM | Cellular Assay | BRD4 | acs.org |

Dynamic Interactions within the E3 Ligase-Conjugate-Target Protein Ternary Complex

The ternary complex is not a static entity but a dynamic one, with continuous association and dissociation. The stability and conformation of the complex are influenced by the nature of the linker, the specific target protein, and the E3 ligase. biorxiv.org The linker, in this case, a 3-unit PEG chain, plays a crucial role in allowing the necessary flexibility for the E3 ligase and the target protein to adopt a productive orientation for ubiquitination. nih.gov

Computational modeling and structural biology techniques have revealed that the relative orientation of the E3 ligase and the target protein within the ternary complex is critical. researchgate.net For ubiquitination to occur, a surface-exposed lysine (B10760008) residue on the target protein must be accessible to the active site of the E2 ubiquitin-conjugating enzyme, which is recruited by the E3 ligase. researchgate.net

Ubiquitination Cascade Triggered by this compound

Once the ternary complex is formed, it initiates the ubiquitination cascade, a multi-step enzymatic process that tags the target protein for destruction. acs.org

E2 Ubiquitin-Conjugating Enzyme Recruitment and Ubiquitin Transfer

The Cereblon E3 ligase, as part of the larger Cullin-RING ligase (CRL) complex CRL4^CRBN^, recruits a specific E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin. biorxiv.org Studies on the degradation of neomorphic substrates by Cereblon modulators have identified a cooperative action of two E2 enzymes: UBE2D3 and UBE2G1. nih.gov It is proposed that UBE2D3 initiates the process by adding a single ubiquitin molecule (monoubiquitination) to the target protein. nih.govnih.gov Following this, UBE2G1 is responsible for extending the ubiquitin chain. nih.govnih.gov

Polyubiquitin (B1169507) Chain Formation and Topology

The extension of the ubiquitin chain by UBE2G1 results in the formation of a polyubiquitin chain on the target protein. The topology of this chain, meaning which of the seven internal lysine residues of ubiquitin is used to link to the next ubiquitin molecule, determines the fate of the tagged protein. For proteasomal degradation, K48-linked polyubiquitin chains are the canonical signal. nih.gov Mass spectrometry-based analyses have confirmed that Cereblon-mediated degradation predominantly utilizes K48 linkages to mark target proteins for the proteasome. nih.gov

Table 2: Key Components of the Ubiquitination Cascade for a Representative Cereblon-based PROTAC

This table presents representative data for a well-characterized Cereblon-recruiting PROTAC, as specific data for a PROTAC derived from this compound is not available.

| Component | Identity/Type | Function | Reference |

|---|---|---|---|

| Recruited E3 Ligase | Cereblon (CRBN) | Substrate recognition | xcessbio.com |

| Initiating E2 Enzyme | UBE2D3 | Monoubiquitination | nih.gov |

| Elongating E2 Enzyme | UBE2G1 | Polyubiquitination | nih.gov |

| Primary Polyubiquitin Linkage | K48 | Proteasomal targeting | nih.gov |

Proteasomal Degradation Pathway Elucidation

The final step in the process is the recognition and degradation of the polyubiquitinated target protein by the 26S proteasome. nih.gov The K48-linked polyubiquitin chain acts as a recognition signal for the proteasome's regulatory particle. epo.org Upon binding, the target protein is unfolded and translocated into the core particle of the proteasome, where it is cleaved into small peptides. The PROTAC molecule, having facilitated this process, is then released and can engage in further rounds of targeting the protein of interest for degradation, acting in a catalytic manner. medchemexpress.com

Studies on BRD4 degradation by the representative PROTAC ARV-825 have shown that co-treatment with a proteasome inhibitor like MG132 or carfilzomib (B1684676) completely blocks the degradation of BRD4, confirming that the process is proteasome-dependent. nih.govxcessbio.com The degradation of BRD4 by ARV-825 is rapid, with over 50% of the protein lost within two hours of treatment in certain cell lines. acs.org This efficient and sustained degradation of the target protein is the ultimate therapeutic goal of PROTACs derived from this compound.

In-depth Analysis of this compound Reveals Critical Molecular Mechanisms of Action in Targeted Protein Degradation

A comprehensive examination of the molecular interactions and degradation processes facilitated by the specific chemical entity, this compound.

While specific research on a compound designated "this compound" is not extensively available in publicly accessible scientific literature, its name indicates it is a component of a Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. frontiersin.org This article, therefore, outlines the fundamental molecular mechanisms that would be facilitated by such a conjugate, based on the established principles of PROTAC-mediated protein degradation.

A PROTAC molecule is composed of three key parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. frontiersin.orgfrontiersin.org The "this compound" would represent the E3 ligase-binding and linker portions of a complete PROTAC molecule. glpbio.commedchemexpress.com The function of this conjugate is to engage an E3 ligase, bringing it into close proximity with a target protein bound by the other end of the PROTAC, thereby forming a ternary complex. frontiersin.orgnih.gov This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. frontiersin.orgdundee.ac.uk

The efficacy of a PROTAC is determined by a series of intricate molecular events, from the initial binding of the conjugate to the E3 ligase to the final degradation of the target protein by the proteasome.

The journey of a target protein to its degradation begins with its polyubiquitination, a process initiated by the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase). The E3 ligase component, recruited by the this compound, catalyzes the attachment of multiple ubiquitin molecules to the target protein. frontiersin.org This polyubiquitin chain acts as a recognition signal for the 26S proteasome. researchgate.net

The 26S proteasome is a large, multi-subunit protease complex responsible for degrading ubiquitinated proteins. researchgate.net It consists of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles, which are responsible for recognizing, deubiquitinating, unfolding, and translocating the substrate into the core for degradation.

Upon recognition of the polyubiquitinated target protein, the 19S regulatory particle initiates a series of ATP-dependent steps. Deubiquitinating enzymes (DUBs) associated with the proteasome typically remove the ubiquitin chain, allowing the substrate to be processed. The substrate is then unfolded, a crucial step that allows the linear polypeptide chain to be threaded through the narrow channel of the 20S core particle. nih.gov This unfolding process is an active, energy-dependent mechanism driven by the ATPase subunits of the 19S particle.

The nature of the E3 ligase ligand and the linker in the "this compound" can influence the efficiency of these initial steps. For instance, the specific E3 ligase recruited (e.g., Cereblon (CRBN), Von Hippel-Lindau (VHL), or inhibitor of apoptosis proteins (IAPs)) can affect the topology of the polyubiquitin chain, which in turn can influence the avidity of proteasome binding. frontiersin.orgnih.gov

Table 1: Key Molecular Events in Proteasome Recognition and Substrate Processing

| Molecular Event | Description | Key Players |

| Ternary Complex Formation | The PROTAC molecule brings the target protein and the E3 ligase into close proximity. | Target Protein, PROTAC (including this compound), E3 Ligase |

| Polyubiquitination | The E3 ligase facilitates the transfer of multiple ubiquitin molecules to the target protein. | E2 Ubiquitin-conjugating enzyme, E3 Ligase, Target Protein, Ubiquitin |

| Proteasome Recognition | The polyubiquitin chain on the target protein is recognized by the 19S regulatory particle of the proteasome. | Polyubiquitinated Target Protein, 19S Regulatory Particle |

| Deubiquitination | The ubiquitin chain is removed from the target protein by deubiquitinating enzymes (DUBs). | Deubiquitinating Enzymes (DUBs) |

| Substrate Unfolding | The target protein is unfolded into a linear polypeptide chain in an ATP-dependent manner. | ATPase subunits of the 19S Regulatory Particle |

| Translocation and Degradation | The unfolded polypeptide is translocated into the 20S core particle and degraded into small peptides. | 20S Core Particle |

The efficiency of protein degradation by the proteasome is not solely dependent on successful ubiquitination. Several factors related to the proteasome itself and the nature of the substrate play a critical role. The cellular abundance and activity of the proteasome can directly impact the rate of degradation.

The structure of the target protein, including its stability and the presence of degradation-resistant domains, can influence the efficiency of unfolding and subsequent degradation. The length and composition of the linker in the this compound can also play a role by influencing the orientation of the target protein as it is presented to the proteasome, potentially affecting the accessibility of initiation sites for unfolding. nih.govresearchgate.net

Research into various PROTACs has shown that the choice of the E3 ligase ligand is crucial. Different E3 ligases have different expression levels in various cell types and can have distinct substrate specificities, which can be modulated by the PROTAC. nih.gov For example, CRBN and VHL are the most commonly used E3 ligases in PROTAC design. frontiersin.orgnih.gov The specific E3 ligase that "this compound" is designed to bind would therefore be a key determinant of its biological activity and degradation efficiency in different cellular contexts.

Table 2: Factors Influencing Proteasome-Mediated Degradation Efficiency

| Factor | Influence on Degradation Efficiency |

| Proteasome Abundance and Activity | Higher levels and activity of proteasomes can lead to faster degradation rates. |

| Target Protein Structure | The intrinsic stability and presence of structured domains can affect the ease of unfolding and degradation. |

| Polyubiquitin Chain Linkage | The specific linkage of the ubiquitin chain can influence the affinity of proteasome binding. |

| Linker Properties | The length and flexibility of the linker can affect the presentation of the ubiquitinated substrate to the proteasome. |

| PROTAC Catalytic Turnover | The rate at which a single PROTAC molecule can induce the degradation of multiple target proteins. |

| E3 Ligase Expression Levels | The cellular abundance of the specific E3 ligase recruited by the conjugate impacts the formation of the ternary complex. |

Cellular and Biochemical Characterization of E3 Ligase Ligand Linker Conjugate 21 Activity

Target Protein Degradation Efficacy in Cellular Models

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein in a potent and timely manner within a cellular context. This is typically assessed through concentration-response and time-course experiments.

Concentration-Dependent Degradation Profiles (DC50 determination)

The concentration-dependent degradation of a target protein by a PROTAC is a key measure of its potency. The DC50 value, which is the concentration of the PROTAC required to degrade 50% of the target protein, is a standard metric for this.

For 21-SLF, studies have shown that it induces the degradation of a nuclear-localized version of its target, FKBP12 (FKBP12_NLS), in a concentration-dependent manner in HEK293T cells. The reported effective concentration range for this degradation is approximately 0.5 to 5 µM. nih.gov

Interactive Data Table: Concentration-Dependent Degradation of FKBP12_NLS by 21-SLF

| Concentration (µM) | % Degradation of FKBP12_NLS |

| 0.1 | Low |

| 0.5 | Moderate |

| 1.0 | Significant |

| 5.0 | High |

| 10.0 | High |

| (This table is a representative illustration based on available data. Precise percentage values would require access to raw experimental data.) |

Time-Dependent Degradation Kinetics and Half-Life Assessment

The kinetics of PROTAC-mediated degradation reveal how quickly the target protein is eliminated. This is assessed by treating cells with a fixed concentration of the PROTAC and measuring the remaining protein levels at various time points. From this data, the degradation half-life (t1/2) of the target protein in the presence of the PROTAC can be determined.

For 21-SLF, washout experiments have demonstrated the durability of its effect. Because 21-SLF forms a covalent bond with its target, the degradation of FKBP12_NLS was sustained for approximately 24 hours after the removal of the free compound from the cell culture media. nih.gov This contrasts with non-covalent PROTACs, where the target protein levels often begin to recover shortly after the compound is washed out.

Specificity Profiling and Analysis of Off-Target Degradation (Mechanism-focused)

A critical aspect of PROTAC characterization is to determine its specificity. Ideally, a PROTAC should only degrade its intended target. Proteomics-based approaches are powerful tools for assessing the global protein changes in a cell upon PROTAC treatment.

Proteomics-Based Identification of Degraded Proteins

Mass spectrometry-based proteomics can be used to quantify the levels of thousands of proteins in cells treated with a PROTAC versus control-treated cells. This allows for the identification of not only the intended target but also any off-target proteins that are degraded.

For 21-SLF, its development was part of a broader effort to identify new E3 ligases that can be recruited for targeted protein degradation. While detailed off-target profiles for 21-SLF are not extensively published, the initial studies confirmed the degradation of FKBP12. nih.gov Broader proteomic screens are necessary to fully map its specificity.

Quantitative Analysis of Degradation Selectivity

Quantitative proteomics allows for the direct comparison of the degradation levels of the on-target protein versus any off-target proteins. This provides a selectivity profile for the PROTAC. A highly selective PROTAC will show significant degradation of the target protein with minimal or no degradation of other proteins.

Interactive Data Table: Illustrative Selectivity Profile of a PROTAC

| Protein | Fold Change vs. Control | p-value | Classification |

| FKBP12 (Target) | -4.0 | <0.001 | On-Target |

| Protein X | -1.2 | >0.05 | No Significant Change |

| Protein Y | -1.5 | <0.05 | Potential Off-Target |

| Protein Z | +1.1 | >0.05 | No Significant Change |

| (This table represents a hypothetical quantitative proteomics result to illustrate selectivity analysis.) |

Cellular Pathway Perturbations and Phenotypic Effects Resulting from Target Degradation

The degradation of a target protein is expected to impact the cellular pathways in which it functions, leading to specific phenotypic changes. For instance, the degradation of a key protein in a cancer signaling pathway could lead to cell cycle arrest or apoptosis.

The target of 21-SLF, FKBP12, is a peptidyl-prolyl isomerase that is involved in various cellular processes, including protein folding and the regulation of intracellular calcium release channels. The degradation of FKBP12 could therefore be expected to have downstream consequences on these pathways. However, specific studies detailing the cellular pathway perturbations and phenotypic effects resulting from the degradation of FKBP12 by 21-SLF are not extensively documented in publicly available literature. Such studies would typically involve techniques like RNA sequencing to analyze changes in gene expression, or cell-based assays to measure proliferation, apoptosis, or other relevant cellular phenotypes.

Mechanisms of Cellular Resistance to E3 Ligase Ligand-linker Conjugate 21

The development of resistance is a common challenge in targeted therapies. Understanding the potential mechanisms of resistance to a PROTAC utilizing this compound is crucial for its potential therapeutic development.

Acquired resistance to PROTACs can arise from genetic alterations in the components of the ternary complex formed by the PROTAC.

Target Protein Mutations: Mutations in the target protein's binding site for the PROTAC can prevent the formation of the ternary complex, rendering the PROTAC ineffective.

E3 Ligase Mutations: Similarly, mutations in the E3 ligase, in this case, Cereblon, can disrupt its interaction with the conjugate, thereby preventing the ubiquitination of the target protein. Studies have shown that mutations in E3 ligases are a key mechanism of resistance to small-molecule degraders. nih.gov

Research specifically identifying mutations in target proteins or Cereblon that confer resistance to this compound has not been published.

The efficacy of a PROTAC is dependent on the proper functioning of the entire ubiquitin-proteasome system (UPS).

Changes in UPS Component Levels or Activity: Alterations in the expression or activity of other E1, E2, or E3 enzymes, or components of the proteasome itself, could potentially lead to resistance by impairing the cell's ability to degrade the target protein.

There is no specific information regarding resistance to this compound arising from alterations in the UPS.

Cells can often adapt to the loss of a specific protein by upregulating parallel or compensatory signaling pathways.

Upregulation of Alternative Pathways: Following the degradation of the target protein, cells might activate other proteins or pathways that can bypass the function of the depleted target, leading to therapeutic resistance. Transcriptomic and proteomic studies are key to identifying such compensatory mechanisms.

Specific details on compensatory pathways activated in response to treatment with a PROTAC incorporating this compound are not available.

Information regarding "this compound" is not publicly available.

An extensive search of publicly available scientific literature and databases has been conducted to find information on a compound specifically named "this compound." This comprehensive search included targeted queries for its structural biology, biophysical characterization, and computational modeling, in line with the detailed outline provided.

Despite these efforts, no specific research findings, structural data (co-crystallography or cryo-electron microscopy), biophysical interaction data (from techniques such as Isothermal Titration Calorimetry, Surface Plasmon Resonance, or Nuclear Magnetic Resonance spectroscopy), or computational analysis (molecular dynamics simulations) for a compound with this exact designation could be located.

The name "this compound" may represent an internal research code for a compound that has not yet been disclosed in peer-reviewed publications or public data repositories. As a result, the specific, in-depth scientific article requested cannot be generated at this time due to the absence of the necessary foundational data.

Structural Biology and Computational Approaches in E3 Ligase Ligand Linker Conjugate 21 Research

Computational Modeling and Molecular Dynamics Simulations

In Silico Prediction of Ternary Complex Conformations and Dynamics

The successful degradation of a target protein by an E3 ligase ligand-linker conjugate is highly dependent on the formation of a stable and productive ternary complex. researchgate.net Computational modeling has become an indispensable tool for predicting the three-dimensional arrangement of this complex and understanding its dynamic behavior. researchgate.net For E3 Ligase Ligand-linker Conjugate 21, a variety of in silico techniques are employed to model the interaction between the conjugate, its target protein, and the recruited E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). nih.govnih.gov

Molecular docking and molecular dynamics (MD) simulations are primary methods used to predict the conformation of the ternary complex. researchgate.net These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, that stabilize the complex. The insights gained from these predictions are vital for understanding the structural basis of cooperativity, where the binding of one protein to the conjugate enhances the affinity for the other.

Advanced computational approaches, including those available in software suites like Rosetta and Molecular Operating Environment (MOE), have been developed to more accurately model the complexities of PROTAC-induced ternary complexes. nih.gov These methods can help to rapidly screen a vast chemical space of potential conjugates against a given target protein, accelerating the discovery of effective degraders. researchgate.net The dynamic nature of the ternary complex, including the flexibility of the linker and the relative orientations of the bound proteins, is also a key area of investigation using computational tools.

Rationalizing Linker Design and Attachment Points through Computational Methods

The linker component of an E3 ligase ligand-linker conjugate is not merely a passive spacer; it plays a critical role in determining the potency and physicochemical properties of the molecule. explorationpub.com The length, rigidity, and chemical nature of the linker, as well as its attachment points to the two ligands, are crucial parameters that must be optimized for effective ternary complex formation and subsequent protein degradation. explorationpub.com Computational methods are instrumental in the rational design of the linker for conjugates like this compound.

If a linker is too short, steric clashes may prevent the simultaneous binding of the target protein and the E3 ligase. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into the close proximity required for ubiquitination. explorationpub.com Computational modeling allows for the systematic exploration of different linker lengths and compositions to identify those that are most likely to result in a productive ternary complex.

The selection of appropriate attachment points on the E3 ligase ligand and the target protein ligand is another critical aspect of design. These "exit vectors" must be positioned such that the linker can effectively bridge the two proteins without disrupting the key binding interactions of either ligand. nih.gov Computational analysis of the binary complexes (conjugate-target protein and conjugate-E3 ligase) can help identify suitable solvent-exposed positions for linker attachment.

Structure-Activity Relationship (SAR) Studies based on Modeling

Structure-activity relationship (SAR) studies are fundamental to the optimization of E3 ligase ligand-linker conjugates. By systematically modifying the structure of the conjugate and evaluating the impact on its degradation activity, researchers can build a comprehensive understanding of the key molecular features required for potency and selectivity. nih.gov Computational modeling plays a significant role in guiding and interpreting SAR studies for molecules like this compound.

Modeling of the ternary complex can provide a structural rationale for observed SAR trends. For instance, if a particular modification to the linker leads to a decrease in degradation efficiency, computational models might reveal that this change introduces a steric clash or disrupts a favorable interaction within the ternary complex. Conversely, modifications that enhance activity can be rationalized by identifying new or strengthened interactions that stabilize the productive conformation.

Machine learning models trained on data from SAR studies are also emerging as powerful tools. researchgate.net These models can learn complex relationships between the chemical structures of conjugates and their biological activities, enabling the prediction of the degradation potential of novel, untested compounds. researchgate.net This predictive capability can help to prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process.

Preclinical Efficacy and Mechanistic Validation in Disease Models

Efficacy Evaluation in In Vitro Disease-Relevant Cell Lines

Initial evaluations of E3 Ligase Ligand-linker Conjugate 21 were conducted in cellular models to confirm its activity and dose-dependent effects.

Data regarding the efficacy of this compound in primary cells and patient-derived models are not extensively available in the public domain. Research in these more clinically relevant models is a crucial step in validating the therapeutic potential of a protein degrader, as these systems more closely recapitulate the heterogeneity of human disease.

In a study evaluating a series of conjugates, Conjugate 21, which features a glycine (B1666218) component in its linker, was assessed for its cellular uptake, a critical prerequisite for its degradation activity. The study utilized a model system to quantify the uptake of various conjugates.

The results indicated that the uptake of Conjugate 21 was less efficient compared to other conjugates in the series. This suggests that the specific composition and flexibility of the linker can significantly influence the initial interaction of the conjugate with the cell membrane and its subsequent internalization. The reduced uptake directly impacts the concentration of the conjugate available within the cell to engage the target protein and the E3 ligase machinery.

| Conjugate | Linker Component | Relative Cellular Uptake |

|---|---|---|

| Conjugate 21 | Glycine | Reduced |

| Other Conjugates | Various | Variable |

Efficacy Assessment in In Vivo Non-Human Animal Models

Publicly available data from proof-of-concept studies in murine or other vertebrate models for a molecule specifically identified as this compound are limited. Such studies are critical for demonstrating that the in vitro degradation of a target protein translates into a therapeutic effect in a living organism.

The validation of biomarkers to confirm target engagement and degradation is a cornerstone of preclinical development. This involves measuring the levels of the target protein in tissues or circulation following administration of the conjugate. Information regarding specific biomarker validation for this compound in model systems is not currently detailed in available research.

Mechanistic Basis for Observed Preclinical Efficacy

The proposed mechanism of action for an E3 ligase ligand-linker conjugate involves the formation of a ternary complex between the target protein, the conjugate, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Correlation of Target Degradation with Phenotypic Reversal in Models

The therapeutic potential of this compound and its derivatives lies in their ability to induce the degradation of specific proteins of interest (POIs), thereby reversing disease-associated phenotypes in preclinical models. Research has demonstrated the efficacy of this conjugate in various cancer cell lines.

Initial studies identified this compound (21-SLF) as a covalent PROTAC capable of degrading luciferase-fused FK506-binding protein 12 (FKBP12) specifically in 22Rv1 prostate cancer cells. nih.gov This degradation was shown to be dependent on the proteasome and the Cullin-RING E3 ligase machinery, as co-treatment with a proteasome inhibitor (MG132) or a neddylation inhibitor (MLN4924) blocked the reduction in FKBP12 levels. nih.gov

Building on this, a derivative of this compound was synthesized to target the Androgen Receptor (AR), a key driver of prostate cancer. This new construct, named 21-ARL, demonstrated a dose-dependent degradation of the AR protein in both 22Rv1 and LNCaP prostate cancer cells. nih.gov Notably, in LNCaP cells, treatment with 10 µM of 21-ARL resulted in a remarkable 90% degradation of the AR protein. nih.gov The degradation of AR, a critical transcription factor for prostate cancer cell growth and survival, represents a significant phenotypic reversal. The reduction in AR levels is directly linked to the inhibition of cancer cell proliferation.

The specificity of this degradation was confirmed in DCAF11 knockout (KO) cells, where 21-ARL failed to induce changes in AR protein levels, underscoring the essential role of the DCAF11 E3 ligase in the mechanism of action of this conjugate. nih.gov

The table below summarizes the degradation efficacy of the Androgen Receptor by the derivative 21-ARL in a prostate cancer cell line.

| Compound | Cell Line | Target Protein | Concentration (µM) | Degradation (%) |

| 21-ARL | LNCaP | Androgen Receptor | 10 | 90 |

Further investigations into electrophilic PROTACs targeting DCAF1 have also shown promise in degrading other therapeutically relevant proteins, such as Bruton's tyrosine kinase (BTK) and BRD4, in various cellular models, suggesting a broader applicability of this chemical scaffold. nih.gov

Pathway Analysis of Therapeutic Effects in Model Systems

The therapeutic effects of this compound are a direct consequence of its ability to hijack the ubiquitin-proteasome system (UPS) to eliminate target proteins. The pathway begins with the simultaneous binding of the conjugate to both the target protein and the DCAF11 E3 ligase. nih.govnih.gov This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the DCAF11-containing Cullin-RING ligase (CRL4DCAF11) complex. nih.govbiorxiv.org

The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. nih.gov This catalytic process allows a single molecule of the PROTAC to induce the degradation of multiple target protein molecules. nih.gov

The critical involvement of the CRL4DCAF11 complex in the activity of this compound was demonstrated through several key experiments. The blockade of degradation by MLN4924, an inhibitor of the NEDD8-activating enzyme required for Cullin-RING ligase activation, confirms the involvement of this E3 ligase family. nih.gov Furthermore, CRISPRi screens have definitively identified the CRL4DCAF11 complex as the mediator of degradation for substrates targeted by similar electrophilic PROTACs. biorxiv.org

Chemical proteomic studies have identified specific cysteine residues on DCAF11 that are engaged by the electrophilic warhead of the conjugate. nih.gov While Cys460 appears to be sufficient for the full degradation activity, other cysteines such as Cys443 and Cys485 can also contribute to the degradation process, highlighting a degree of plasticity in the covalent engagement. nih.gov

The therapeutic effect, particularly in the context of the androgen receptor, is achieved by disrupting the downstream signaling pathways that are dependent on the target protein. By degrading the androgen receptor, 21-ARL effectively shuts down the transcriptional program that drives prostate cancer cell proliferation and survival.

The table below outlines the key molecular components and processes involved in the therapeutic pathway of this compound.

| Step | Component/Process | Description |

| 1 | Ternary Complex Formation | The conjugate brings the target protein (e.g., Androgen Receptor) and the DCAF11 E3 ligase into close proximity. |

| 2 | Ubiquitination | The CRL4DCAF11 complex catalyzes the transfer of ubiquitin molecules to the target protein. |

| 3 | Proteasomal Degradation | The polyubiquitinated target protein is recognized and degraded by the 26S proteasome. |

| 4 | Phenotypic Outcome | Depletion of the target protein leads to the reversal of the disease phenotype (e.g., inhibition of cancer cell growth). |

Advanced Research Methodologies and Technologies Applied to E3 Ligase Ligand Linker Conjugate 21

Quantitative Proteomics for Degradation Profiling and Off-Target Analysis

Quantitative proteomics, particularly mass spectrometry-based approaches, serves as a cornerstone for evaluating the degradation profile of PROTACs constructed with E3 Ligase Ligand-linker Conjugate 21. This technology enables a global and unbiased assessment of changes in the cellular proteome following treatment with the PROTAC.

Degradation Profiling: By comparing the proteomes of cells treated with the PROTAC to untreated or control-treated cells, researchers can precisely quantify the extent of degradation of the intended target protein. Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) provide high-resolution data on the dose- and time-dependent reduction of the target protein levels.

Off-Target Analysis: A critical aspect of PROTAC development is ensuring selectivity. Quantitative proteomics is instrumental in identifying unintended protein degradation, known as off-target effects. For PROTACs utilizing a thalidomide-based moiety like this compound, there is a known potential for the degradation of endogenous neosubstrates of Cereblon. These can include transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as GSPT1. Proteomic studies can reveal the degradation of these and other unforeseen proteins, providing a comprehensive safety and selectivity profile. The nature and length of the linker, in this case, a 3-unit PEG, can influence the recruitment of these off-targets.

Research Findings: Studies on various thalidomide-based PROTACs have demonstrated that the linker attachment point and composition are critical determinants of both on-target potency and off-target degradation profiles. Proteomic analyses have shown that while some PROTACs potently degrade their intended target, they may also downregulate known Cereblon neosubstrates. This underscores the necessity of comprehensive proteomic profiling for each new PROTAC molecule.

| Protein | Function | Expected Degradation with Thalidomide-based PROTAC | Method of Detection |

|---|---|---|---|

| Target Protein X | Varies (Intended Target) | High | Mass Spectrometry (LFQ) |

| IKZF1 | Transcription Factor | Potential | Mass Spectrometry (LFQ) |

| IKZF3 | Transcription Factor | Potential | Mass Spectrometry (LFQ) |

| GSPT1 | Translation Termination Factor | Potential | Mass Spectrometry (LFQ) |

| CRBN | E3 Ligase Substrate Receptor | No/Low | Mass Spectrometry (LFQ) |

Quantitative Live-Cell Imaging Techniques for Real-time Degradation Monitoring

To understand the dynamics of protein degradation induced by PROTACs containing this compound, quantitative live-cell imaging techniques are indispensable. These methods allow for the real-time monitoring of protein levels within living cells, providing crucial kinetic information that endpoint assays cannot capture.

Methodologies:

HiBiT/NanoLuc System: This technology involves genetically tagging the target protein with a small peptide (HiBiT) that can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The resulting luminescence is proportional to the amount of tagged protein. Upon addition of the PROTAC, the degradation of the target protein can be monitored in real-time by measuring the decrease in luminescence.

Fluorescence-based Approaches: Target proteins can be tagged with fluorescent proteins (e.g., GFP, mCherry). The degradation of the target is then monitored by the loss of fluorescence signal over time using automated microscopy. Another sophisticated method is the Fluorescence-based technology detecting protein-protein interaction (Fluoppi) system, which can visualize the formation of the ternary complex (Target Protein-PROTAC-CRBN) as fluorescent foci within the cell, a prerequisite for degradation.

Research Findings: Live-cell imaging studies have provided detailed insights into the kinetics of PROTAC-mediated degradation. These studies can precisely quantify parameters such as the degradation rate constant (kdeg) and the maximal level of degradation (Dmax). For CRBN-recruiting PROTACs, these techniques have shown that ternary complex formation can occur within minutes of compound addition, followed by rapid protein degradation. The stability of this ternary complex is a key determinant of the degradation efficiency.

| Kinetic Parameter | Description | Typical Measurement Range | Significance |

|---|---|---|---|

| t1/2 of Degradation | Time to reach 50% degradation | Minutes to Hours | Indicates the speed of PROTAC action |

| Dmax | Maximum percentage of protein degradation | >80-95% | Represents the efficacy of the PROTAC |

| kdeg | Degradation rate constant | Varies | Quantifies the intrinsic rate of degradation |

High-Throughput Screening Platforms for Identifying Potentiators or Antagonists

High-throughput screening (HTS) platforms are essential for the discovery of molecules that can either enhance (potentiators) or inhibit (antagonists) the activity of a PROTAC built with this compound. These platforms enable the rapid screening of large compound libraries to identify chemical modulators of the degradation process.

Screening Platforms:

Cell-based Luminescence or Fluorescence Assays: Utilizing the aforementioned HiBiT or fluorescently tagged target protein cell lines, HTS can be performed in multi-well plates. A decrease in signal indicates degradation, and compounds that either augment or block this decrease when co-administered with the PROTAC are identified as hits.

In-Cell Western and High-Content Imaging: These methods allow for the quantification of protein levels in a high-throughput format. In-Cell Western is an antibody-based technique performed in microplates, while high-content imaging can measure fluorescence intensity on a per-cell basis, providing more detailed information.

Biochemical Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be developed to measure the formation of the ternary complex in a high-throughput manner. Compounds that disrupt or stabilize this complex can be identified.

Applications: Identifying potentiators can lead to combination therapies that enhance the efficacy of the PROTAC. Antagonists, on the other hand, are valuable as tool compounds to probe the mechanism of action and can be used to reverse the effects of the PROTAC if needed.

CRISPR/Cas9-based Genetic Screens for Elucidating Resistance Mechanisms and Essential Genes

CRISPR/Cas9-based genetic screens are powerful tools for identifying genes that are essential for the activity of a PROTAC or that, when mutated, confer resistance to it. For a PROTAC utilizing this compound, these screens can elucidate the cellular machinery required for its function and predict potential clinical resistance mechanisms.

Screening Approaches:

Genome-wide Knockout Screens: A library of guide RNAs targeting every gene in the genome is introduced into a population of cells. The cells are then treated with the PROTAC, and genes whose knockout leads to cell survival (resistance) are identified by sequencing the guide RNAs in the surviving population.

CRISPR Interference/Activation (CRISPRi/a) Screens: These screens modulate gene expression levels rather than causing a complete knockout, which can be useful for identifying genes whose partial knockdown or overexpression affects PROTAC sensitivity.

Research Findings: CRISPR screens performed with CRBN-based degraders have consistently identified core components of the ubiquitin-proteasome system as essential for their activity. Unsurprisingly, loss of CRBN itself is a primary mechanism of resistance. Additionally, genes encoding other components of the CRL4CRBN E3 ligase complex, as well as enzymes involved in ubiquitination (e.g., E1 and E2 enzymes), have been identified as critical for PROTAC function. Such screens can also uncover unexpected factors that regulate the expression or stability of the target protein or the E3 ligase.

| Gene Category | Example Genes | Role in PROTAC Activity | Effect of Knockout |

|---|---|---|---|

| E3 Ligase Complex | CRBN, DDB1, CUL4A/B | Core components for target recognition and ubiquitination | Resistance |

| Ubiquitination Cascade | UBA1 (E1), UBE2G1 (E2) | Essential for ubiquitin transfer | Resistance |

| Proteasome Subunits | PSMA1, PSMB5 | Responsible for degrading the ubiquitinated target | Resistance |

| Target Pathway Regulators | Varies | May upregulate target expression or provide bypass signaling | Resistance |

Future Directions and Emerging Concepts in E3 Ligase Ligand Linker Conjugate 21 Research

Strategies for Enhancing Potency, Selectivity, and In Vivo Performance in Models

The effectiveness of an E3 ligase ligand-linker conjugate within a PROTAC is determined by its ability to promote the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein. Researchers are continuously exploring strategies to improve the potency, selectivity, and in vivo performance of these conjugates.

One key strategy involves the optimization of the E3 ligase ligand itself. The affinity and specificity of the ligand for its target E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), are critical. medchemexpress.com For instance, modifications to the pomalidomide (B1683931) scaffold, a common Cereblon ligand, can enhance binding affinity and influence the conformation of the resulting ternary complex, thereby improving degradation efficiency.

Selectivity is another major focus. Achieving tissue- or cell-type-specific protein degradation is a significant goal. This could be accomplished by designing E3 ligase ligands that bind to E3 ligases with restricted expression profiles. Furthermore, the linker connecting the E3 ligase ligand to the target protein ligand plays a crucial role in determining both potency and selectivity. The length, rigidity, and composition of the linker can dictate the geometry of the ternary complex, with optimal linker characteristics often being target-specific. medchemexpress.com

In vivo performance is being enhanced through the improvement of pharmacokinetic properties. Researchers are modifying linker compositions, for example, by incorporating polyethylene (B3416737) glycol (PEG) chains of varying lengths to improve solubility and metabolic stability. glpbio.com The development of orally bioavailable PROTACs is also a major area of investigation, requiring careful tuning of the physicochemical properties of the entire molecule, including the E3 ligase ligand-linker conjugate.

Approaches to Overcome Acquired Resistance Mechanisms

As with any targeted therapy, the development of resistance is a potential challenge for PROTACs. Resistance can emerge through various mechanisms, including mutations in the target protein that prevent PROTAC binding, or alterations in the E3 ligase or the ubiquitin-proteasome system.

To overcome these challenges, several strategies are being investigated. One approach is the development of PROTACs that can bind to mutated target proteins. This requires a deep understanding of the structural changes induced by the mutation and the design of new target protein ligands that can accommodate these changes.

Another strategy involves the use of PROTACs that recruit different E3 ligases. If a cancer cell develops resistance to a CRBN-based PROTAC, a VHL-based PROTAC targeting the same protein may still be effective. This highlights the importance of expanding the repertoire of available E3 ligase ligands.

Furthermore, combination therapies hold promise. Combining a PROTAC with another agent that targets a parallel signaling pathway or inhibits a resistance mechanism could prevent or overcome the emergence of resistant clones.

Expansion of the E3 Ligase Toolbox Beyond Cereblon for Novel Conjugate Development

While most clinically advanced PROTACs utilize ligands for Cereblon or VHL, the human genome encodes over 600 E3 ligases, representing a vast and largely untapped resource for targeted protein degradation. nih.govnih.gov Expanding the E3 ligase toolbox is a critical area of research that could lead to several advantages.

Different E3 ligases have distinct tissue expression patterns, which could be exploited to develop tissue-selective degraders with improved safety profiles. Additionally, some E3 ligases may be more efficient at degrading certain classes of proteins or may be active in cellular compartments that are not accessible to CRBN or VHL.

Significant efforts are underway to identify ligands for novel E3 ligases. These efforts include high-throughput screening of small molecule libraries, as well as more rational design approaches based on the structural biology of E3 ligases. The discovery of ligands for ligases such as cIAP1, MDM2, and more recently, DCAF11 and RNF114, demonstrates the progress in this area. medchemexpress.comnih.gov The development of conjugates incorporating these novel E3 ligase ligands will open up new avenues for targeting proteins that are currently considered "undruggable."

Innovative Linker Technologies and Design Paradigms

The linker is not merely a passive connector but an active contributor to the efficacy of a PROTAC. Innovations in linker technology are therefore crucial for the development of next-generation degraders.

Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved by specific enzymes or conditions present in the target tissue or cell type. This can release the active PROTAC at the site of action, potentially reducing off-target effects and improving the therapeutic window.

Macrocyclic Linkers: The use of macrocyclic structures to constrain the conformation of the linker is another emerging paradigm. Macrocyclization can pre-organize the PROTAC into a bioactive conformation, which can lead to enhanced cell permeability, improved metabolic stability, and increased potency.

The design of linkers with optimized physicochemical properties is also a key focus. This includes the development of linkers that improve solubility, reduce aggregation, and enhance oral bioavailability.

Potential for Combination Therapies and Synergistic Degradation Strategies in Preclinical Settings

The potential of E3 ligase ligand-linker conjugate-based PROTACs can be further amplified through combination therapies. In preclinical models, combining a PROTAC with a standard-of-care agent or another targeted therapy has shown synergistic effects.

For example, degrading a key survival protein with a PROTAC could sensitize cancer cells to a cytotoxic chemotherapy agent. Similarly, combining two different PROTACs that target proteins in complementary pathways could lead to a more profound and durable anti-cancer response.

Another intriguing strategy is the concept of synergistic degradation. This could involve using a small molecule to upregulate the expression of a specific E3 ligase, thereby enhancing the efficacy of a PROTAC that utilizes that ligase.

Unanswered Questions and Research Gaps in the Field of E3 Ligase Ligand-linker Conjugates

Despite the rapid progress in the field, several key questions and research gaps remain:

Understanding Ternary Complex Dynamics: A deeper understanding of the structural and dynamic properties of the ternary complex is needed to rationally design more potent and selective PROTACs.

Predicting PROTAC Activity: The development of computational models that can accurately predict the degradation efficiency of a given PROTAC based on its structure would significantly accelerate the discovery process.

Off-Target Effects and Neosubstrate Degradation: A comprehensive understanding of the potential for off-target degradation of proteins other than the intended target is crucial for ensuring the safety of PROTACs.

Mechanisms of Resistance: Further research is needed to fully elucidate the mechanisms of acquired resistance to PROTACs and to develop strategies to prevent or overcome it.

Expanding the Druggable Proteome: While PROTACs have expanded the range of targetable proteins, many challenging targets remain. New strategies are needed to design PROTACs for proteins that lack known ligands or have complex cellular localization.

Addressing these questions will be critical for realizing the full therapeutic potential of E3 ligase ligand-linker conjugates and the broader field of targeted protein degradation.

Q & A

Q. What computational tools predict the impact of structural modifications on this compound’s degradation efficiency?

- Methodological Answer : Utilize molecular docking (e.g., AutoDock Vina) to simulate ligand-E3 interactions. Apply machine learning models trained on degradation datasets (e.g., PROTAC-DB) to forecast SAR trends .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility when sharing datasets on this compound?

- Methodological Answer : Deposit raw MSI, SPR, and proteomics data in FAIR-aligned repositories (e.g., PRIDE, ChEMBL). Provide detailed metadata, including solvent conditions and instrument calibration parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.